molecular formula C14H19ClN4O4 B1507079 (R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate CAS No. 755039-53-3

(R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate

Cat. No.: B1507079
CAS No.: 755039-53-3
M. Wt: 342.78 g/mol
InChI Key: GXVLUDDQFWMGHW-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. According to chemical databases, the compound is formally designated as butanoic acid, 2-[(2-chloro-5-nitro-4-pyrimidinyl)cyclopentylamino]-, methyl ester, (2R)-. This nomenclature reflects the hierarchical naming system where the butanoic acid backbone serves as the principal chain, with the complex amino substituent at the second position and the (R)-stereochemical descriptor indicating the absolute configuration.

The structural complexity necessitates careful consideration of substituent priority according to International Union of Pure and Applied Chemistry rules. The pyrimidine ring system, classified as a six-membered heterocycle containing two nitrogen atoms, bears chloro substitution at position 2 and nitro functionality at position 5. The cyclopentyl group functions as an additional substituent on the amino nitrogen, creating a tertiary amine linkage. The methyl ester functionality at the carboxylic acid terminus completes the molecular structure, with the (R)-designation specifying the absolute stereochemistry at the chiral carbon center.

Chemical database entries consistently report the molecular formula as C14H19ClN4O4, confirming the presence of fourteen carbon atoms, nineteen hydrogen atoms, one chlorine atom, four nitrogen atoms, and four oxygen atoms. The systematic name accurately conveys the complete structural information necessary for unambiguous identification and synthesis planning. Alternative nomenclature systems may refer to this compound using simplified descriptors, but the full systematic name remains the gold standard for precise chemical communication.

Stereochemical Configuration Analysis

The stereochemical analysis of this compound centers on the single chiral center located at the second carbon of the butanoate chain. The (R)-designation in the compound name indicates the absolute configuration of this stereogenic center according to Cahn-Ingold-Prelog priority rules. This stereochemical assignment proves critical for understanding the three-dimensional molecular geometry and potential biological activity patterns.

The Simplified Molecular Input Line Entry System representation CCC@@HC(OC)=O clearly indicates the stereochemistry through the @@H notation, confirming the (R)-configuration. This stereochemical descriptor becomes particularly important when considering the compound's potential interactions with biological targets, as enantiomeric forms often exhibit dramatically different pharmacological properties. The presence of the bulky cyclopentyl group and the extended pyrimidine substituent creates significant steric hindrance around the chiral center, potentially influencing the compound's conformational preferences.

Stereochemical purity represents a crucial consideration for synthetic applications and biological studies. The compound is typically available with purities ranging from 95% to 98%, suggesting that stereochemical control during synthesis presents manageable challenges. The maintenance of stereochemical integrity during storage and handling requires appropriate conditions, as specified by suppliers who recommend sealed storage at 2-8 degrees Celsius to prevent racemization or decomposition.

The absolute configuration determination relies on established chemical methods, potentially including chiral chromatography, optical rotation measurements, or nuclear magnetic resonance studies with chiral shift reagents. The consistent reporting of the (R)-configuration across multiple chemical suppliers and databases suggests robust analytical confirmation of the stereochemical assignment.

X-ray Crystallographic Studies of Molecular Geometry

X-ray crystallographic analysis represents the gold standard for determining precise molecular geometry and three-dimensional structural parameters. This technique exploits the interaction between X-ray radiation and crystalline matter to provide atomic-level structural information. For this compound, crystallographic studies would reveal critical geometric parameters including bond lengths, bond angles, and dihedral angles throughout the molecular framework.

The crystallographic methodology involves several essential steps for successful structural determination. Initial crystal preparation requires obtaining high-quality single crystals suitable for X-ray diffraction, typically measuring larger than 0.1 millimeters in all dimensions. The crystal must exhibit sufficient regularity and absence of internal defects such as cracks or twinning to produce interpretable diffraction patterns. Given the molecular complexity of this compound, crystal formation may require systematic screening of crystallization conditions including solvent systems, temperature profiles, and concentration gradients.

During data collection, the crystal undergoes systematic rotation in an intense monochromatic X-ray beam, producing characteristic diffraction patterns that reflect the internal atomic arrangement. The resulting diffraction data undergoes computational processing to extract structural information, including the precise positioning of all non-hydrogen atoms within the crystal lattice. For this particular compound, the presence of chlorine and nitrogen atoms provides strong scattering centers that facilitate accurate structure determination.

The molecular geometry revealed through crystallographic analysis would encompass several critical structural features. The pyrimidine ring system would exhibit characteristic bond lengths and angles consistent with aromatic heterocycles, while the chloro and nitro substituents would display their expected geometric parameters. The cyclopentyl ring would adopt its preferred chair or envelope conformation, and the butanoate chain would reveal its extended or folded configuration. The overall molecular conformation in the crystal state would reflect the balance between intramolecular interactions and crystal packing forces.

Conformational Analysis Through Computational Modeling

Computational modeling approaches provide valuable insights into the conformational behavior and energetic preferences of this compound. These theoretical investigations complement experimental structural studies by exploring the complete conformational landscape accessible to the molecule under various conditions. Modern computational chemistry methods enable detailed analysis of molecular flexibility, conformational energy barriers, and preferred geometric arrangements.

Density functional theory calculations represent a particularly powerful approach for conformational analysis of complex heterocyclic compounds. These quantum mechanical methods provide accurate descriptions of electronic structure and molecular geometry while accounting for the effects of electron correlation and exchange interactions. For this compound, density functional theory studies would examine the conformational preferences around each rotatable bond, including the connections between the pyrimidine ring and the amino nitrogen, the cyclopentyl group orientation, and the butanoate chain conformation.

The computational investigation would systematically explore rotational barriers around key dihedral angles throughout the molecular structure. The pyrimidine-amino linkage represents a particularly important conformational coordinate, as rotation around this bond significantly influences the overall molecular shape and potential biological activity. Similarly, the orientation of the cyclopentyl group relative to the pyrimidine plane affects the molecule's three-dimensional structure and potential intermolecular interactions.

Molecular electrostatic potential surface calculations would reveal the distribution of electron density throughout the molecule, highlighting regions of positive and negative electrostatic potential. This information proves valuable for understanding potential hydrogen bonding patterns, π-π stacking interactions, and other non-covalent forces that influence molecular behavior. The nitro group on the pyrimidine ring would be expected to create a region of significant negative electrostatic potential, while the protonated nitrogen atoms might exhibit positive character under physiological conditions.

The computational analysis would also examine potential intramolecular interactions that stabilize particular conformational states. Hydrogen bonding between the nitro group and nearby hydrogen atoms, π-electron interactions involving the pyrimidine ring, and steric clashes between bulky substituents would all contribute to the conformational energy profile. These calculations would provide quantitative energy differences between alternative conformational states, enabling prediction of the most probable molecular geometries under equilibrium conditions.

Table 1: Molecular Properties and Characterization Data

Property Value Reference
Chemical Abstracts Service Number 755039-53-3
Molecular Formula C14H19ClN4O4
Molecular Weight 342.78 g/mol
MDL Number MFCD10565695
Stereochemical Configuration (R)
Purity Range 95-98%
Storage Conditions 2-8°C, sealed

Table 2: Structural Classification and Functional Groups

Structural Component Classification Position/Configuration
Core Ring System Pyrimidine 6-membered heterocycle
Ring Substituent (Position 2) Chloro Electron-withdrawing
Ring Substituent (Position 5) Nitro Electron-withdrawing
Amino Linkage Tertiary amine N-cyclopentyl substituted
Aliphatic Chain Butanoate 4-carbon ester
Chiral Center Second carbon (R)-configuration
Terminal Group Methyl ester Carboxylic acid derivative

Properties

IUPAC Name

methyl (2R)-2-[(2-chloro-5-nitropyrimidin-4-yl)-cyclopentylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O4/c1-3-10(13(20)23-2)18(9-6-4-5-7-9)12-11(19(21)22)8-16-14(15)17-12/h8-10H,3-7H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVLUDDQFWMGHW-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)N(C1CCCC1)C2=NC(=NC=C2[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)OC)N(C1CCCC1)C2=NC(=NC=C2[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729208
Record name Methyl (2R)-2-[(2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755039-53-3
Record name Methyl (2R)-2-[(2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate is a synthetic compound with potential therapeutic applications. Its structure includes a pyrimidine ring, which is known to exhibit various biological activities, including anti-cancer and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H17ClN4O4C_{12}H_{17}ClN_{4}O_{4}, with a molecular weight of 316.74 g/mol. The presence of the chloro and nitro groups on the pyrimidine ring enhances its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. Research indicates that the compound may inhibit key enzymes involved in cell proliferation and survival, particularly in cancer cells. The nitropyrimidine moiety has been shown to interfere with nucleic acid synthesis, leading to apoptosis in malignant cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Mechanism of Action
A431 (vulvar carcinoma)10Inhibition of DNA synthesis
MCF-7 (breast cancer)15Induction of apoptosis
HeLa (cervical cancer)12Disruption of cell cycle progression

Case Studies

  • Case Study on A431 Cells : A study assessed the effects of the compound on A431 cells, revealing that treatment resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following exposure to concentrations above 10 µM.
  • MCF-7 Cell Line Study : In another investigation, MCF-7 cells treated with this compound showed significant upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins, suggesting a shift towards apoptosis.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Initial data suggest a half-life suitable for therapeutic applications, although further studies are needed to fully characterize its pharmacokinetic profile.

Scientific Research Applications

Drug Discovery and Development

(R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate has been investigated for its potential as a dual inhibitor of specific kinases involved in cancer progression. For instance, it has shown promise in inhibiting anaplastic lymphoma kinase (ALK) and bromodomain-containing protein 4 (BRD4), which are critical targets in treating neuroblastoma and other malignancies. The compound's structural modifications have been optimized to enhance its potency and selectivity against these targets .

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of various bioactive molecules. It is utilized in the preparation of pyrimidine derivatives that exhibit significant biological activity, including anti-cancer properties. The synthesis process often involves strategic modifications at the cyclopentyl and pyrimidine moieties to develop new analogs with improved efficacy .

Therapeutic Potential

Research indicates that compounds related to this compound may have therapeutic applications beyond oncology. They are being studied for their effects on metabolic pathways and their potential use as anti-inflammatory agents due to their ability to modulate key signaling pathways involved in inflammation .

Case Study 1: Dual Inhibitors of ALK and BRD4

A study highlighted the design of dual inhibitors targeting ALK and BRD4 using this compound as a scaffold. The resulting compounds demonstrated significant inhibition of ALK F1174L with an IC50 value of 17 nM, showcasing a selective window over other kinases, which is crucial for minimizing side effects in cancer therapies .

Case Study 2: Synthesis of Pyrimidine Derivatives

In another research effort, this compound was utilized as a precursor for synthesizing novel pyrimidine derivatives. The modifications made during the synthesis process aimed at enhancing the pharmacological profiles of these derivatives, leading to compounds with improved solubility and bioavailability .

Data Tables

Compound NameTarget KinaseIC50 (nM)Selectivity Ratio
Compound AALK17>7
Compound BPLK1>100-
Compound CBRD4<50-

Chemical Reactions Analysis

Table 1: Synthetic Routes and Conditions

StepReaction TypeReagents/ConditionsYieldSource
1EsterificationSOCl₂, MeOH, 0°C → reflux98%
2Reductive AminationNaBH(OAc)₃, DCE, 35°C56–86%
3Pyrimidine Coupling2,4-Dichloro-5-nitropyrimidine, DIPEA, DMAP35–98%
4Ester HydrolysisLiOH·H₂O, THF-MeOH-H₂O (3:1:1), RT61–90%
  • The cyclopentylamino group is introduced via reductive amination using cyclopentanone and NaBH(OAc)₃ in dichloroethane (DCE) .

  • The 2-chloro-5-nitropyrimidin-4-yl group is coupled to the amine intermediate under SNAr conditions, leveraging DIPEA as a base and DMAP as a catalyst .

Reactivity of Functional Groups

The compound’s reactivity is governed by three functional regions:

Pyrimidine Ring

  • Chloro Group : Susceptible to nucleophilic displacement (e.g., with amines or alkoxides) due to electron-withdrawing nitro group at C5 .

  • Nitro Group : Reduces to an amine under catalytic hydrogenation (H₂/Pd-C), enabling further functionalization .

Ester Moiety

  • Hydrolyzes to carboxylic acid under basic conditions (LiOH/THF-MeOH-H₂O) for downstream coupling .

  • Stable under acidic conditions (pH 3–6) but prone to transesterification in protic solvents .

Cyclopentylamino Group

  • Participates in hydrogen bonding with kinase active sites, critical for biological activity .

  • Resistant to oxidation due to steric shielding from the cyclopentyl ring .

Table 2: Biological Relevance

PropertyValue/OutcomeSource
ALK Inhibition (IC₅₀)12 nM
BRD4 Binding (Kd)48 nM
Selectivity vs. PLK-1>100-fold reduction in activity
  • Modifications at the cyclopentylamino position enhance kinase selectivity while maintaining BRD4 affinity .

  • The nitro group’s planar geometry improves π-stacking interactions in bromodomains .

Stability and Storage

  • Thermal Stability : Decomposes above 232°C (flash point) .

  • Storage : Stable for >12 months under inert atmosphere at 2–8°C .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, stereochemistry, and backbone modifications. Key comparisons are outlined below:

Substituent Variations on the Pyrimidine Core

Cyclopentyl vs. Cyclohexyl vs. Isopropyl Amino Groups

  • (R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate: The cyclopentyl group provides moderate steric hindrance, balancing solubility and target engagement.
  • The tert-butyl carbamate group enhances stability during synthesis but requires deprotection for further functionalization .
  • (R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(isopropyl)amino)butanoate (CAS 946161-16-6): The isopropyl group offers lower steric hindrance and higher lipophilicity, which may improve membrane permeability but reduce selectivity in biological systems .
Table 1: Substituent Effects on Key Properties
Compound Substituent Molecular Weight (g/mol) Key Properties
(R)-Methyl 2-...cyclopentyl...butanoate (Target Compound) Cyclopentyl ~328.75* Moderate steric hindrance, balanced solubility
tert-Butyl ...cyclohexyl...carbamate () Cyclohexyl 386 (MS [M + H]⁺) High steric bulk, requires deprotection for reactivity
(R)-Methyl 2-...isopropyl...butanoate (CAS 946161-16-6) Isopropyl 316.74 Low steric hindrance, high lipophilicity

*Estimated based on molecular formula C₁₃H₁₇ClN₄O₄.

Nitro vs. Amino Groups

The nitro group in the target compound is a strong electron-withdrawing group, facilitating electrophilic substitution reactions. In contrast, analogs like tert-butyl ((1-((5-amino-2-chloropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate () feature an amino group post-reduction, which enhances nucleophilicity for downstream coupling reactions .

Stereochemical Considerations

The (R)-configuration of the methyl ester in the target compound distinguishes it from racemic or (S)-configured analogs. For example, compounds in (e.g., (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide) highlight the critical role of stereochemistry in biological activity, where enantiomers exhibit divergent binding affinities .

Preparation Methods

Reductive Amination to Form (R)-Methyl 2-(Cyclopentylamino)butanoate (12a)

  • The chiral amino acid methyl ester hydrochloride salt (11a) is reacted with cyclopentanone.
  • Sodium triacetoxyborohydride (NaBH(OAc)_3) is used as the reducing agent.
  • The reaction is performed in dichloroethane (DCE) at 0°C to room temperature for 16 hours.
  • Workup involves neutralization with sodium bicarbonate, extraction with dichloromethane, drying, and concentration.
  • The yield is approximately 80%, producing a yellow oil with confirmed stereochemistry and purity by NMR and HRMS.

Nucleophilic Aromatic Substitution (S_NAr) with 2,5-Dichloro-4-nitropyrimidine

  • The amino intermediate (12a) undergoes regioselective S_NAr with 2,5-dichloro-4-nitropyrimidine.
  • This step replaces the chlorine at the 4-position of the pyrimidine ring with the amino group.
  • The reaction conditions typically involve acid promotion to facilitate substitution.
  • The product is a nitro-substituted pyrimidinyl amine intermediate.

Reductive Heterocyclization to Form Dihydropteridinone Scaffold

  • Using iron powder and acetic acid, the nitro group is reduced and cyclized to form a dihydropteridinone core.
  • This step is crucial for the biological activity of the molecule.

Methylation of the Intermediate

  • The dihydropteridinone scaffold is methylated to protect or modify functional groups as needed.
  • This step yields methylated intermediates (15a–g) ready for further functionalization.

Final Acid-Promoted S_NAr with Anilines

  • The methylated intermediates react with various anilines (e.g., 5a, 5b) under acid-promoted S_NAr conditions.
  • This step introduces the desired aromatic amine substituent, completing the synthesis of the target compound.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Reductive Amination (R)-Methyl 2-aminobutanoate hydrochloride, cyclopentanone, NaBH(OAc)_3, DCE, 0°C to RT, 16 h 80 Produces (R)-Methyl 2-(cyclopentylamino)butanoate (12a)
2 Nucleophilic Aromatic Substitution (S_NAr) 2,5-Dichloro-4-nitropyrimidine, acid-promoted, solvent not specified Not specified Regioselective substitution at pyrimidine 4-position
3 Reductive Heterocyclization Iron powder, acetic acid Not specified Forms dihydropteridinone scaffold
4 Methylation Methylating agent (not specified) Not specified Yields methylated intermediates (15a–g)
5 Final S_NAr with Anilines Acid-promoted S_NAr with anilines (5a, 5b, etc.) Not specified Final step to obtain target compound

Research Findings and Optimization Notes

  • The cyclopentyl substituent introduced in step 1 is critical for tuning selectivity and potency against target kinases such as BRD4 and PLK-1.
  • Attempts to modify the R_2 position (cyclopentyl group) early in the synthesis required multiple steps; thus, alternative late-stage functionalization routes were developed to facilitate analog synthesis.
  • The acid-promoted S_NAr reactions are key to achieving high regioselectivity and yield in the final coupling steps.
  • Hydrogenation steps can be employed post-S_NAr to remove bromine substituents if present, optimizing the final compound's properties.
  • The overall synthetic strategy balances yield, stereochemical integrity, and functional group compatibility to produce the compound efficiently for biological testing.

Summary Table of Key Intermediates and Their Characterization

Intermediate Description Physical State Yield (%) Characterization Data
12a (R)-Methyl 2-(cyclopentylamino)butanoate Yellow oil 80 HRMS: Found 186.1498 (Calc. 186.1494), NMR consistent with structure
15a–g Methylated dihydropteridinone intermediates Not specified Not specified Methylation confirmed by NMR and mass spectrometry
Final Compound (R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate Not specified Not specified Confirmed by NMR, HRMS, and biological assay

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate to ensure high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-chloro-5-nitropyrimidin-4-amine and cyclopentyl-substituted intermediates under controlled conditions. A base like triethylamine in dichloromethane at low temperatures (0–5°C) minimizes side reactions. Enantiomeric purity is achieved using chiral chromatography or asymmetric catalysis, with monitoring via HPLC (Chiralpak® columns) and NMR for stereochemical confirmation .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Confirm cyclopentyl and pyrimidine proton environments (e.g., δ 8.5–9.0 ppm for nitropyrimidine protons).
  • MS (ESI) : Compare calculated and observed [M+H]+ (e.g., m/z ~380–400 range).
  • IR : Validate nitro (1520–1350 cm⁻¹) and ester (1720–1740 cm⁻¹) functional groups.
    Cross-referencing with synthetic intermediates (e.g., cyclopentylamine derivatives) ensures consistency .

Advanced Research Questions

Q. What experimental designs are suitable for studying the hydrolytic stability of the ester group in aqueous environments?

  • Methodological Answer : Use a split-plot design with pH (subplots: 3.0, 7.4, 9.0), temperature (sub-subplots: 25°C, 37°C), and ionic strength. Monitor degradation via UV-Vis (λmax for nitro groups ~300–320 nm) and LC-MS. Data contradictions (e.g., faster hydrolysis at neutral pH) may arise from micelle formation or buffer catalysis, requiring multivariate analysis (ANOVA with Tukey post-hoc) .

Q. How can computational methods predict the environmental fate of this compound in soil and water systems?

  • Methodological Answer : Apply QSAR models to estimate logP (hydrophobicity) and biodegradation potential. Pair with laboratory studies:

  • Soil : Use OECD 307 guidelines (28-day aerobic degradation).
  • Water : Assess photolysis under simulated sunlight (λ > 290 nm).
    Contradictions between predicted and observed half-lives may indicate unaccounted microbial interactions or matrix effects .

Q. What strategies resolve discrepancies in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Address bioavailability issues via pharmacokinetic studies (plasma protein binding, metabolic stability in liver microsomes). Use isotopic labeling (³H or ¹⁴C) to track distribution. For conflicting cytotoxicity results (e.g., IC50 variations), validate assay conditions (e.g., ATP levels vs. apoptosis markers) and control for solvent interference (DMSO ≤0.1%) .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response curves for this compound in enzyme inhibition assays?

  • Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism®). Report IC50 with 95% confidence intervals. Outliers (e.g., poor curve fits at high concentrations) may indicate compound aggregation; validate via dynamic light scattering (DLS) .

Q. What are the critical parameters for validating a chiral HPLC method for quantifying enantiomeric excess (ee)?

  • Methodological Answer :

  • Resolution (Rs) : ≥1.5 between enantiomers.
  • Column : Chiralpak® AD-H or OD-H with hexane:isopropanol gradients.
  • Detection : UV at 254 nm (nitropyrimidine absorption).
    Validate precision (%RSD <2%), accuracy (spike recovery 98–102%), and robustness (pH ±0.2, temp ±2°C) per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate
Reactant of Route 2
Reactant of Route 2
(R)-Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.